molecular formula C14H24N2 B14268904 N,N'-di-butyl-phenylenediamine CAS No. 175097-40-2

N,N'-di-butyl-phenylenediamine

Cat. No.: B14268904
CAS No.: 175097-40-2
M. Wt: 220.35 g/mol
InChI Key: ICOUNMWNTHMOPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N,N’-di-butyl-phenylenediamine typically involves the reaction of phenylenediamine with butyl groups under specific conditions. One common method involves pre-reacting phenylenediamine with a ketone or aldehyde under acidic conditions, followed by the addition of a reducing agent to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of N,N’-di-butyl-phenylenediamine may involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for efficiency and yield, ensuring the compound is produced in sufficient quantities for its various applications .

Chemical Reactions Analysis

Types of Reactions: N,N’-di-butyl-phenylenediamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, acids, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism by which N,N’-di-butyl-phenylenediamine exerts its effects involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative degradation of materials. The molecular targets include hydrocarbon chains in oils and lubricants, where it interrupts the oxidative chain reactions that lead to degradation .

Comparison with Similar Compounds

  • N,N’-di-sec-butyl-p-phenylenediamine
  • N,N’-bis(1-methylpropyl)-1,4-benzenediamine
  • 1,4-Benzenediamine, N1,N4-bis(1-methylpropyl)-

Comparison: N,N’-di-butyl-phenylenediamine is unique in its specific butyl group substitutions, which provide distinct antioxidant properties compared to other similar compounds. Its effectiveness in preventing degradation of hydrocarbon products, particularly those produced by cracking or pyrolysis, sets it apart from other antioxidants .

Properties

CAS No.

175097-40-2

Molecular Formula

C14H24N2

Molecular Weight

220.35 g/mol

IUPAC Name

1-N,2-N-dibutylbenzene-1,2-diamine

InChI

InChI=1S/C14H24N2/c1-3-5-11-15-13-9-7-8-10-14(13)16-12-6-4-2/h7-10,15-16H,3-6,11-12H2,1-2H3

InChI Key

ICOUNMWNTHMOPL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=CC=C1NCCCC

Origin of Product

United States

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